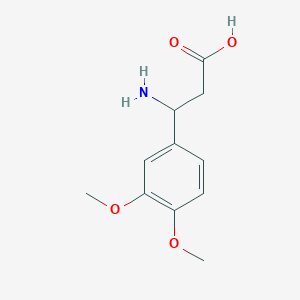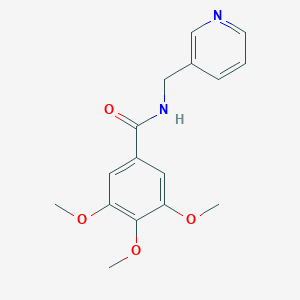![molecular formula C14H18NS+ B394897 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium](/img/structure/B394897.png)
5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium is a heterocyclic compound that features a thiazole ring fused to an isoquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thioamides or thioureas in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities with 5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium.
Isoquinoline Derivatives: Compounds such as isoquinoline and 1,2,3,4-tetrahydroisoquinoline are structurally related.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties .
Propiedades
Fórmula molecular |
C14H18NS+ |
|---|---|
Peso molecular |
232.37g/mol |
Nombre IUPAC |
5-ethyl-5-methyl-3,6-dihydro-2H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium |
InChI |
InChI=1S/C14H18NS/c1-3-14(2)10-11-6-4-5-7-12(11)13-15(14)8-9-16-13/h4-7H,3,8-10H2,1-2H3/q+1 |
Clave InChI |
GKLSVZLNNNANJL-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=CC=CC=C2C3=[N+]1CCS3)C |
SMILES canónico |
CCC1(CC2=CC=CC=C2C3=[N+]1CCS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B394814.png)
![2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID](/img/structure/B394815.png)




![N-(4-methylphenyl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]amine](/img/structure/B394822.png)
![N~1~-[2-(2-chlorophenyl)ethyl]-N~2~-(2,4-dimethylphenyl)ethanediamide](/img/structure/B394823.png)
![3-[(4-Ethylanilino)methyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B394827.png)





